![molecular formula C22H16Cl2N4O14P2S2 B1148316 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy- CAS No. 1914-99-4](/img/structure/B1148316.png)

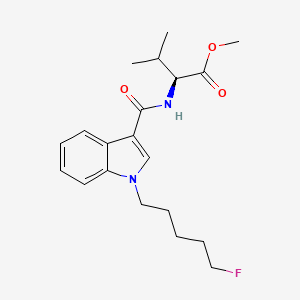

2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-

Übersicht

Beschreibung

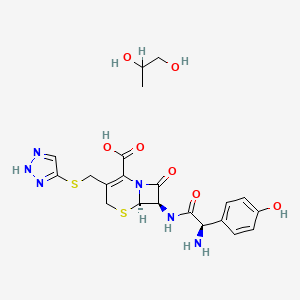

2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy- is a useful research compound. Its molecular formula is C22H16Cl2N4O14P2S2 and its molecular weight is 757.36. The purity is usually 95%.

BenchChem offers high-quality 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Azo Ligands and Their Metal Complexes : A study by Tunçel, Kahyaoglu, and Çakır (2008) described the synthesis and characterization of novel azo ligands related to 2,7-naphthalenedisulfonic acid. These ligands were used to prepare metal complexes with copper, nickel, and cobalt. The complexes exhibited high thermal stability, good metal extraction capacity, and favorable dyeing properties with certain tissues (Tunçel, Kahyaoglu, & Çakır, 2008).

Arsenazo III Reagent in Analytical Chemistry : Basargin, Ivanov, Kuznetsov, and Mikhailova (2000) reviewed the application of Arsenazo III, a derivative of 2,7-naphthalenedisulfonic acid, in analytical chemistry. Arsenazo III has been widely used as a reagent for its selectivity and stability in various analytical applications (Basargin, Ivanov, Kuznetsov, & Mikhailova, 2000).

Synthesis of New Azo-Linked Schiff Bases : A study by Tunçel and Serin (2006) involved the preparation of azo compounds and azo-linked Schiff base ligands using a derivative of 2,7-naphthalenedisulfonic acid. These compounds were used to create metal complexes with potential applications in histological studies (Tunçel & Serin, 2006).

Development of Novel Measurement Assay for Calcium in Serum : Noda et al. (2010) developed a new method for serum calcium determination using a derivative of 2,7-naphthalenedisulfonic acid. This method showed potential for clinical application in measuring calcium levels in serum (Noda, Sato, Miura, Katayama, & Kojima, 2010).

Potential Anti-AIDS Agents : Mohan, Singh, and Baba (1991) synthesized certain naphthalenesulfonic acid analogues and evaluated them for their inhibitory effects on HIV. They found that a bis(naphthalenedisulfonic acid) derivative was the most potent inhibitor, suggesting new leads for the development of anti-HIV agents (Mohan, Singh, & Baba, 1991).

Wirkmechanismus

Target of Action

Chlorophosphonazo III, also known as 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, is a highly sensitive reagent used for the spectrophotometric determination of various metal ions . Its primary targets include zirconium, titanium, thorium, scandium, and alkaline earth metals . It also finds application as an extractant for determination of micromolar concentrations of Nd(III), Th(IV), and U(VI) in brine .

Mode of Action

Chlorophosphonazo III interacts with its targets (the metal ions) through a process known as spectrophotometric determination . This involves the measurement of the intensity of light absorbed by a substance at specific wavelengths. The compound forms complexes with the metal ions, resulting in changes in the absorption spectrum that can be measured . For example, the ATP detection was achieved using the complex of Chlorophosphonazo III with Mg2+ in a 2:1 stoichiometric ratio .

Biochemical Pathways

The biochemical pathways affected by Chlorophosphonazo III primarily involve the binding and detection of metal ions . The compound’s interaction with these ions can influence various biochemical processes, particularly those involving the targeted metal ions. For instance, it has been used for the colorimetric detection of ATP, a crucial molecule in energy transfer within cells .

Pharmacokinetics

Its use in spectrophotometric determination suggests that it can interact with its targets in a variety of environments, including aqueous solutions .

Result of Action

The primary result of Chlorophosphonazo III’s action is the detection and quantification of specific metal ions . By forming complexes with these ions, Chlorophosphonazo III allows for their identification and measurement. This can be particularly useful in various analytical chemistry applications, such as the determination of calcium via a disposable optical sensor .

Action Environment

The action of Chlorophosphonazo III can be influenced by various environmental factors. For instance, the pH value can affect the compound’s sensitivity to different metal ions . It can determine calcium alone at pH 2.2 and both calcium and magnesium at pH 7.0 . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the solution .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBABJNSZGKTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O14P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062057 | |

| Record name | Dichlorophosphonoazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-99-4 | |

| Record name | Chlorophosphonazo III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophosphonoazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorophosphonoazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate](/img/structure/B1148255.png)